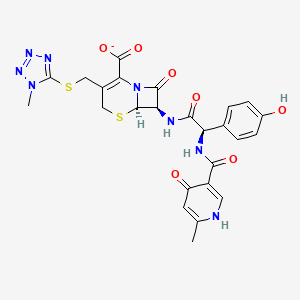
Cefpiramide(1-)
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
Cefpiramide(1-) is the anionic form of cefpiramide, a third-generation cephalosporin antibiotic. This compound is known for its broad-spectrum antibacterial activity, particularly against Pseudomonas aeruginosa. Cefpiramide works by inhibiting bacterial cell wall biosynthesis, making it effective in treating severe infections caused by susceptible bacteria .
Méthodes De Préparation
Synthetic Routes and Reaction Conditions
Cefpiramide is synthesized through a multi-step chemical process involving the acylation of 7-aminocephalosporanic acid (7-ACA) with specific side chains that confer its unique antibacterial properties. The synthesis typically involves:
Acylation of 7-ACA: The starting material, 7-ACA, undergoes acylation with a side chain containing a tetrazole ring and a pyridone moiety.
Cyclization: The acylated intermediate is then cyclized to form the beta-lactam ring, which is crucial for its antibacterial activity.
Purification: The final product is purified through crystallization or chromatography to obtain cefpiramide in its pure form.
Industrial Production Methods
Industrial production of cefpiramide involves large-scale chemical synthesis using similar steps as described above but optimized for efficiency and yield. This includes the use of high-pressure reactors, automated purification systems, and stringent quality control measures to ensure the consistency and purity of the final product .
Analyse Des Réactions Chimiques
Types of Reactions
Cefpiramide undergoes several types of chemical reactions, including:
Hydrolysis: The beta-lactam ring can be hydrolyzed under acidic or basic conditions, leading to the inactivation of the antibiotic.
Oxidation: Oxidative reactions can modify the side chains, potentially altering the compound’s activity.
Substitution: Nucleophilic substitution reactions can occur at the beta-lactam ring or the side chains, leading to the formation of various derivatives.
Common Reagents and Conditions
Hydrolysis: Typically performed using dilute acids or bases at elevated temperatures.
Oxidation: Common oxidizing agents include hydrogen peroxide and potassium permanganate.
Substitution: Nucleophiles such as amines or thiols can be used under mild conditions to introduce new functional groups.
Major Products Formed
Hydrolysis: Leads to the formation of inactive penicilloic acid derivatives.
Oxidation: Produces oxidized derivatives with altered antibacterial properties.
Substitution: Results in various cefpiramide analogs with potentially different pharmacological profiles.
Applications De Recherche Scientifique
Cefpiramide has a wide range of applications in scientific research, including:
Chemistry: Used as a model compound to study beta-lactam chemistry and the development of new antibiotics.
Biology: Employed in microbiological studies to understand bacterial resistance mechanisms and the efficacy of beta-lactam antibiotics.
Medicine: Investigated for its therapeutic potential in treating severe bacterial infections, particularly those caused by multidrug-resistant strains.
Industry: Utilized in the development of new formulations and delivery systems for antibiotics
Mécanisme D'action
Cefpiramide exerts its antibacterial effects by inhibiting the synthesis of bacterial cell walls. It binds to penicillin-binding proteins (PBPs), which are essential for the cross-linking of peptidoglycan chains in the bacterial cell wall. This binding inhibits the final transpeptidation step of peptidoglycan synthesis, leading to cell lysis and death. The primary molecular targets include PBPs in both Gram-positive and Gram-negative bacteria .
Comparaison Avec Des Composés Similaires
Cefpiramide is unique among cephalosporins due to its broad-spectrum activity and stability against beta-lactamases. Similar compounds include:
Cefoperazone: Another third-generation cephalosporin with similar activity but a different side chain structure.
Cefotaxime: Known for its effectiveness against Gram-negative bacteria but less stable against beta-lactamases.
Ceftazidime: Highly effective against Pseudomonas aeruginosa but with a different resistance profile.
Cefpiramide’s unique side chain structure provides enhanced stability and a broader spectrum of activity compared to these similar compounds .
Propriétés
Formule moléculaire |
C25H23N8O7S2- |
|---|---|
Poids moléculaire |
611.6 g/mol |
Nom IUPAC |
(6R,7R)-7-[[(2R)-2-(4-hydroxyphenyl)-2-[(6-methyl-4-oxo-1H-pyridine-3-carbonyl)amino]acetyl]amino]-3-[(1-methyltetrazol-5-yl)sulfanylmethyl]-8-oxo-5-thia-1-azabicyclo[4.2.0]oct-2-ene-2-carboxylate |
InChI |
InChI=1S/C25H24N8O7S2/c1-11-7-16(35)15(8-26-11)20(36)27-17(12-3-5-14(34)6-4-12)21(37)28-18-22(38)33-19(24(39)40)13(9-41-23(18)33)10-42-25-29-30-31-32(25)2/h3-8,17-18,23,34H,9-10H2,1-2H3,(H,26,35)(H,27,36)(H,28,37)(H,39,40)/p-1/t17-,18-,23-/m1/s1 |
Clé InChI |
PWAUCHMQEXVFJR-PMAPCBKXSA-M |
SMILES isomérique |
CC1=CC(=O)C(=CN1)C(=O)N[C@H](C2=CC=C(C=C2)O)C(=O)N[C@H]3[C@@H]4N(C3=O)C(=C(CS4)CSC5=NN=NN5C)C(=O)[O-] |
SMILES canonique |
CC1=CC(=O)C(=CN1)C(=O)NC(C2=CC=C(C=C2)O)C(=O)NC3C4N(C3=O)C(=C(CS4)CSC5=NN=NN5C)C(=O)[O-] |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.


![[(1R,2R,4S)-4-[(2R)-2-[(1R,9S,12S,15R,16E,18R,19R,21R,23S,24E,30S,32S,35R)-1,18-dihydroxy-19,30-dimethoxy-15,17,21,23,29,35-hexamethyl-2,3,10,14,20-pentaoxo-11,36-dioxa-4-azatricyclo[30.3.1.04,9]hexatriaconta-16,24,26,28-tetraen-12-yl]propyl]-2-methoxycyclohexyl] N-[2-[2-[2-[2-[2-[2-[2-[2-[3-[6-[[4-amino-3-(2-amino-1,3-benzoxazol-5-yl)pyrazolo[3,4-d]pyrimidin-1-yl]methyl]-3,4-dihydro-1H-isoquinolin-2-yl]-3-oxopropoxy]ethoxy]ethoxy]ethoxy]ethoxy]ethoxy]ethoxy]ethoxy]ethyl]carbamate](/img/structure/B10828586.png)
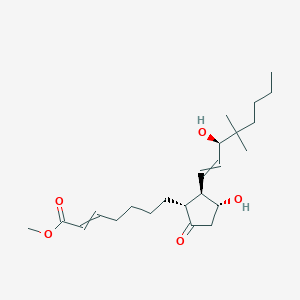
![(2R,6R)-6-[(5R,7S,10S,12S,13R,14R,17R)-7,12-dihydroxy-4,4,10,13,14-pentamethyl-3,11,15-trioxo-1,2,5,6,7,12,16,17-octahydrocyclopenta[a]phenanthren-17-yl]-2-methyl-4-oxoheptanoic acid](/img/structure/B10828596.png)
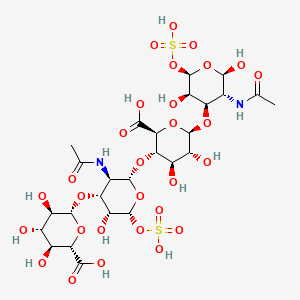
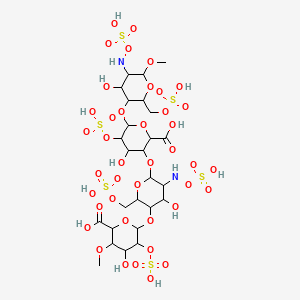
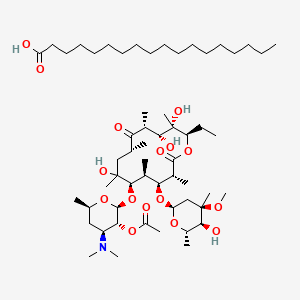
![[(10R,11S,13S,17R)-17-(2-acetyloxyacetyl)-11-hydroxy-10,13-dimethyl-3-oxo-2,6,7,8,9,11,12,14,15,16-decahydro-1H-cyclopenta[a]phenanthren-17-yl] propanoate](/img/structure/B10828621.png)

![[2,5,7,8-tetramethyl-2-(4,8,12-trimethyltridecyl)-3,4-dihydrochromen-6-yl] (2E,4E,6E,8E)-3,7-dimethyl-9-(2,6,6-trimethylcyclohexen-1-yl)nona-2,4,6,8-tetraenoate](/img/structure/B10828630.png)
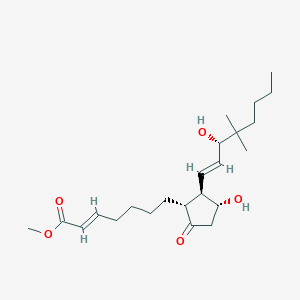
![6-[3-Acetamido-2-[6-(3-acetamido-2,5-dihydroxy-6-sulfooxyoxan-4-yl)oxy-2-carboxy-4,5-dihydroxyoxan-3-yl]oxy-5-hydroxy-6-sulfooxyoxan-4-yl]oxy-3,4,5-trihydroxyoxane-2-carboxylic acid](/img/structure/B10828649.png)
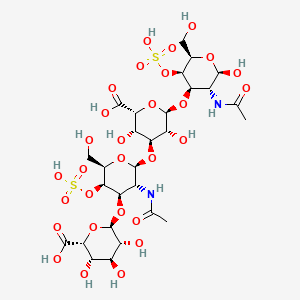
![(2S,3R,4R,5S,6R)-6-[(2S,3R,4S,5S,6S)-6-[(2S,3R,4R,5S,6R)-2-carboxy-4-hydroxy-6-[(2S,3R,4S,5S,6R)-4-hydroxy-6-methoxy-5-(sulfooxyamino)-2-(sulfooxymethyl)oxan-3-yl]oxy-5-sulfooxyoxan-3-yl]oxy-4-hydroxy-5-(sulfooxyamino)-2-(sulfooxymethyl)oxan-3-yl]oxy-4-hydroxy-3-methoxy-5-sulfooxyoxane-2-carboxylic acid](/img/structure/B10828667.png)
![[(8S,9S,10S,11S,13R,14S,17S)-17-(2-acetyloxyacetyl)-11-hydroxy-10,13-dimethyl-3-oxo-2,6,7,8,9,11,12,14,15,16-decahydro-1H-cyclopenta[a]phenanthren-17-yl] propanoate](/img/structure/B10828669.png)
